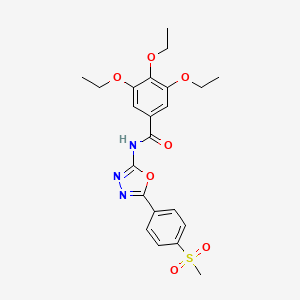![molecular formula C13H17NO2 B2590661 N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide CAS No. 2361646-21-9](/img/structure/B2590661.png)
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide, also known as HPP, is a compound that has gained attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has shown potential for use in scientific research, particularly in the fields of neurology and cancer research. In neurology, N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has been found to have neuroprotective effects and may have potential for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In cancer research, N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has been found to inhibit the growth of cancer cells and may have potential for use as an anti-cancer agent.
Mecanismo De Acción
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide works by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and decreased inflammation, which may contribute to N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide's neuroprotective and anti-cancer effects.
Biochemical and Physiological Effects
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has been found to have a number of biochemical and physiological effects. In animal studies, N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has been found to improve glucose tolerance and insulin sensitivity, reduce inflammation, and improve cognitive function. N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide in lab experiments is its specificity for PPARγ, which allows for targeted activation of this receptor. However, N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide's effects may vary depending on the cell type and experimental conditions used, which may limit its usefulness in certain contexts.
Direcciones Futuras
There are a number of potential future directions for research on N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide. One area of interest is the development of N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide derivatives with improved potency and selectivity for PPARγ. Another area of interest is the investigation of N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide's potential for use in the treatment of neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand the mechanisms underlying N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide's effects and to identify potential side effects and limitations of its use.
Métodos De Síntesis
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide can be synthesized through a multi-step process involving the condensation of 2-phenylacetaldehyde with ethyl acetoacetate, followed by reduction with sodium borohydride and acylation with acetic anhydride. The final step involves dehydration with phosphorus pentoxide to produce N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide.
Propiedades
IUPAC Name |
N-[(2R,3S)-3-hydroxy-3-phenylbutan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-12(15)14-10(2)13(3,16)11-8-6-5-7-9-11/h4-10,16H,1H2,2-3H3,(H,14,15)/t10-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRCGROEKREGAQ-ZWNOBZJWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C1=CC=CC=C1)O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](C)(C1=CC=CC=C1)O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2590578.png)
![2-chloro-N-{4-methyl-2-[2-(4-methylphenyl)diazen-1-yl]phenyl}pyridine-3-carboxamide](/img/structure/B2590579.png)

![Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate](/img/structure/B2590582.png)


![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B2590587.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2590589.png)
![3-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2590592.png)


![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2590598.png)
![2-(3-Chlorophenyl)-4-(((2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2590599.png)
![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2590600.png)